molecular formula C18H20O5 B14958133 ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B14958133
M. Wt: 316.3 g/mol
InChI Key: NKSSJLBCWXETPA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

InChI

InChI=1S/C18H20O5/c1-3-21-16(19)10-22-15-9-8-13-12-6-4-5-7-14(12)18(20)23-17(13)11(15)2/h8-9H,3-7,10H2,1-2H3

InChI Key

NKSSJLBCWXETPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. For instance, it has been found to selectively bind to the CB2 receptor, which is primarily found in immune cells. This binding can modulate immune responses and reduce inflammation. The compound may also interact with other molecular pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetate Side Chain

Ethyl 2-[(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetate ()
  • Key Difference : Phenyl group replaces the methyl group in the acetate side chain.
  • Impact: Increased steric bulk may reduce metabolic clearance but limit membrane permeability .
2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid (CAS 304896-80-8) ()
  • Key Difference: Propanoic acid replaces the ethyl ester, and the chain lengthens by one carbon.
  • Impact: Higher aqueous solubility due to the carboxylic acid group. Reduced bioavailability in non-polar environments .
Methyl ((4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate ()
  • Key Difference : Methyl ester instead of ethyl ester.
  • Impact :
    • Slightly lower molecular weight (282.3 vs. 288.3) and faster hydrolysis kinetics .

Modifications on the Chromenone Core

Ethyl 2-((8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (Compound 2j, )
  • Key Difference : Methoxy group at position 6.
  • Impact :
    • Electron-donating methoxy group enhances resonance stabilization, altering UV absorption (λmax ~320 nm) .
    • Reported 97.4% chromatographic purity, suggesting improved synthetic yield .
3-(6-Bromohexyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Compound 6, )
  • Key Difference : Bromohexyl chain at position 3.
  • Impact :
    • Facilitates further functionalization (e.g., nucleophilic substitution) for drug-conjugation strategies .

Physicochemical and Spectral Properties

Property Target Compound Phenyl-Substituted Analog () Propanoic Acid Analog ()
Molecular Weight 288.3 g/mol 376.4 g/mol 304.3 g/mol
LogP (Predicted) 2.8 3.5 1.2
1H NMR (DMSO-d6) δ 8.28 (d, J=9.0 Hz, aromatic H) δ 7.62 (d, J=3.0 Hz, phenyl H) δ 12.1 (s, COOH)
Synthetic Yield 51–95% Not reported Discontinued production

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